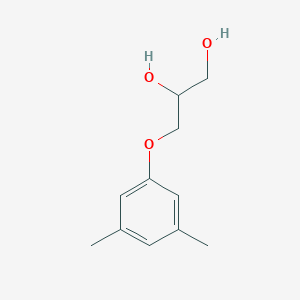

3-(3,5-Dimethylphenoxy)propane-1,2-diol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dimethylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282258 | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59365-66-1 | |

| Record name | 59365-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-Dimethylphenoxy)propane-1,2-diol synthesis from 3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol, a key intermediate in the production of various specialty chemicals and pharmaceutical agents, such as the muscle relaxant Metaxalone[1]. The synthesis is primarily achieved through the reaction of 3,5-dimethylphenol with a three-carbon synthon. This document details two effective synthetic methodologies, provides comprehensive experimental protocols, and includes full characterization data for the target compound.

Core Synthesis Strategies

The formation of the ether linkage in this compound is typically accomplished via two main pathways:

-

Williamson Ether Synthesis: This classic method involves the reaction of the sodium salt of 3,5-dimethylphenol (the phenoxide) with a suitable electrophile like 3-chloro-1,2-propanediol. The phenoxide, being a potent nucleophile, displaces the chloride in an SN2 reaction to form the desired ether[2][3].

-

Epoxide Ring-Opening: This approach utilizes the reaction of 3,5-dimethylphenol with a glycidol (an epoxide-containing alcohol). The phenol, often in the presence of a base catalyst, attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the 1,2-diol product in a single step.

Experimental Protocols

Two distinct and effective protocols for the synthesis of this compound are presented below.

Protocol 1: Williamson Ether Synthesis from 3-Chloro-1,2-propanediol

This protocol is adapted from a patented procedure for the synthesis of Metaxalone, where this compound is a key intermediate[1].

Reaction Scheme:

-

3,5-Dimethylphenol + 3-Chloro-1,2-propanediol → this compound

Materials:

-

3,5-Dimethylphenol

-

3-Chloro-1,2-propanediol

-

Sodium Hydroxide (NaOH)

-

Deionized Water (DM Water)

-

Toluene

Procedure:

-

To a solution of 4g of 3,5-dimethylphenol in deionized water, add 6g of sodium hydroxide at room temperature. External cooling should be applied to manage the exothermic reaction.

-

To this reaction mass, add 8g of 3-chloro-1,2-propanediol.

-

Slowly raise the temperature of the reaction mixture to approximately 80°C[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product, this compound, is obtained.

-

For purification, 60 ml of toluene can be added to the crude product, and the mixture is filtered to isolate the diol[1].

Protocol 2: Epoxide Ring-Opening from (±)-Glycidol

This protocol provides a high-yield synthesis with detailed characterization data[1].

Reaction Scheme:

-

3,5-Dimethylphenol + (±)-Glycidol → this compound

Materials:

-

3,5-Dimethylphenol (5.00 g, 40.93 mmol)

-

(±)-Glycidol (2.72 mL, 41.01 mmol)

-

Triethylamine (0.29 mL, 2.08 mmol)

-

Ethanol (25 mL)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate (for elution)

Procedure:

-

A mixture of 3,5-dimethylphenol, (±)-glycidol, triethylamine, and ethanol is heated to reflux for approximately 7 hours[1].

-

The progress of the reaction should be monitored using a suitable analytical technique like TLC.

-

Upon completion, the ethanol is removed by distillation under reduced pressure[1].

-

The resulting residue is purified by silica gel column chromatography. The column is eluted with a 25% ethyl acetate in petroleum ether solution[1].

-

Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a white solid[1].

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Synthetic Route | Epoxide Ring-Opening | [1] |

| Yield | 75% | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 47-49°C | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 6H), 3.68-3.87 (m, 2H), 3.94-4.04 (m, 2H), 4.04-4.12 (m, 1H), 6.55 (s, 2H), 6.62 (s, 1H) | [1] |

| IR (film) | ν 3383, 2923, 2875, 1600, 1462, 1324 cm⁻¹ | [1] |

| Mass Spectrum (MS) | m/z 197 (M + 1) | [1] |

Visualizations

Synthesis Pathway via Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of the target diol.

Synthesis Pathway via Epoxide Ring-Opening

Caption: Epoxide ring-opening synthesis pathway.

Experimental Workflow for Protocol 2

References

Spectroscopic and Synthetic Profile of 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 3-(3,5-Dimethylphenoxy)propane-1,2-diol. The information is tailored for professionals in research, science, and drug development, offering a comprehensive resource for the characterization and synthesis of this compound. This molecule is recognized as an impurity in the synthesis of Metaxalone, a muscle relaxant.[1]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

The experimental ¹H NMR data is presented below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.62 | s | 1H | Ar-H |

| 6.55 | s | 2H | Ar-H |

| 4.04-4.12 | m | 1H | -CH(OH)- |

| 3.94-4.04 | m | 2H | -CH₂(OH) |

| 3.68-3.87 | m | 2H | Ar-O-CH₂- |

| 2.28 | s | 6H | Ar-(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 158.9 | Ar-C (quaternary, attached to -O) |

| 139.4 | Ar-C (quaternary, attached to -CH₃) |

| 123.1 | Ar-CH |

| 112.9 | Ar-CH |

| 72.8 | Ar-O-CH₂- |

| 70.6 | -CH(OH)- |

| 63.9 | -CH₂(OH) |

| 21.4 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3383 | O-H (alcohol, stretching) |

| 2923, 2875 | C-H (alkane, stretching) |

| 1600, 1462 | C=C (aromatic ring, stretching) |

| 1324 | C-O (ether, stretching) |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the reported synthesis of the title compound.[1]

Materials:

-

3,5-dimethylphenol

-

(±)-glycidol

-

Triethylamine

-

Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel

Procedure:

-

A mixture of 3,5-dimethylphenol (1.0 eq), (±)-glycidol (1.0 eq), and triethylamine (catalytic amount) in ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained for approximately 7 hours.

-

Upon completion of the reaction, the ethanol is removed by distillation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent.

-

The fractions containing the pure product are collected and concentrated to yield this compound as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining NMR spectra of organic compounds is provided below.

-

Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution should be homogeneous and free of any solid particles.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: The spectrum is acquired using a standard pulse sequence. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

A general protocol for obtaining an IR spectrum of a solid sample using the thin film method is described below.

-

Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Formation: A drop of the solution is applied to the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and correlated with the presence of specific functional groups in the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known physical and chemical properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol. This compound, identified as an impurity in the synthesis of the muscle relaxant Metaxalone, is of interest to researchers in medicinal chemistry and drug development.[1] This document consolidates available data on its structural, physical, and spectral characteristics. Detailed, generalized experimental protocols for the determination of these properties are provided to assist in further research and characterization. Additionally, a potential mechanism of action is postulated based on its structural relationship to known centrally-acting muscle relaxants.

Chemical Identity and Structure

This compound is an organic compound belonging to the aryloxypropanediol class. Its structure features a 3,5-dimethylphenyl ether linked to a propane-1,2-diol moiety.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59365-66-1[1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O₃[2][4] |

| Molecular Weight | 196.24 g/mol [2][3] |

| InChI | InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3[2] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(CO)O)C |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications.

| Property | Value | Source |

| Appearance | White solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 372.7 °C at 760 mmHg | [2] |

| Density | 1.125 g/cm³ | [2] |

| Refractive Index | 1.541 | [2] |

| Flash Point | 179.2 °C | [2] |

| Vapor Pressure | 3.23E-06 mmHg at 25 °C | [2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 6H), 3.68-3.87 (m, 2H), 3.94-4.04 (m, 2H), 4.04-4.12 (m, 1H), 6.55 (s, 2H), 6.62 (s, 1H)[1] |

| Infrared (IR) (film) | ν 3383, 2923, 2875, 1600, 1462, 1324 cm⁻¹[1] |

| Mass Spectrometry (MS) | m/z 197 (M + 1)[1] |

Experimental Protocols

While specific experimental details for the characterization of this compound are not extensively published, the following sections provide detailed, generalized methodologies for the key analytical techniques used to determine its properties.

Synthesis of this compound

A reported synthesis involves the reaction of 3,5-dimethylphenol with (±)-glycidol.[1]

Materials:

-

3,5-dimethylphenol

-

(±)-glycidol

-

Triethylamine

-

Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel

Procedure:

-

A mixture of 3,5-dimethylphenol (40.93 mmol), (±)-glycidol (41.01 mmol), triethylamine (2.08 mmol), and ethanol (25 mL) is prepared.

-

The mixture is heated and refluxed for approximately 7 hours.

-

Upon completion of the reaction, ethanol is removed by distillation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a 25% ethyl acetate in petroleum ether solution as the eluent.

-

The final product is isolated as a white solid.

Spectroscopic Analysis

Objective: To confirm the proton environment of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum at room temperature.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The vibrational frequencies are reported in wavenumbers (cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the ions is recorded.

Potential Biological Activity and Signaling Pathway

This compound is a known impurity in the synthesis of Metaxalone, a skeletal muscle relaxant.[1] While there is no direct pharmacological data on this specific compound, its structural similarity to aryloxypropanediol-based muscle relaxants like Mephenoxalone suggests it could potentially exhibit similar biological activity.[5]

Mephenoxalone is a centrally-acting muscle relaxant that is thought to exert its effects by depressing the polysynaptic reflex arc in the spinal cord.[5] Its mechanism may involve the modulation of various neurotransmitter systems.[3] A plausible, hypothesized signaling pathway for a compound of this class involves the enhancement of GABAergic inhibition and modulation of serotonergic and dopaminergic pathways, leading to a reduction in neuronal excitability and subsequent muscle relaxation.

Conclusion

This technical guide has synthesized the available physical and chemical data for this compound. The provided tables offer a clear, comparative summary of its properties, while the detailed experimental protocols serve as a valuable resource for researchers. The link to the muscle relaxant Metaxalone and the hypothesized mechanism of action provide a foundation for future pharmacological investigations into this and related aryloxypropanediol compounds. Further research is warranted to fully elucidate the biological activity and potential therapeutic applications of this molecule.

References

Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of CAS 59365-66-1 and the Structurally Related 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

DISCLAIMER: Initial searches for CAS number 59365-66-1 identified the compound 3-(3,5-Dimethylphenoxy)propane-1,2-diol . However, the available scientific literature on this specific molecule is limited, primarily identifying it as an impurity in the synthesis of the muscle relaxant Metaxalone. To provide a comprehensive technical guide that meets the user's in-depth requirements for experimental protocols and biological signaling pathways, this document also provides a detailed overview of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives. These compounds appeared in the broader search landscape and are the subject of extensive research in drug discovery and development, aligning with the interests of the target audience of researchers, scientists, and drug development professionals.

Part 1: CAS 59365-66-1: this compound

Chemical Structure and Properties

This compound is a chemical compound with the following structure:

Chemical Structure:

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H16O3 | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 59365-66-1 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Metaxalone Impurity A | [3] |

Synthesis

This compound is known as an impurity in the synthesis of Metaxalone.[3] A general synthetic route to analogous compounds involves the reaction of a substituted phenol with an epoxide in the presence of a base.

Experimental Protocol: Synthesis of a structurally similar compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol

A synthesis for a structurally related compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, has been reported and is detailed below.[4]

Materials:

-

2-chloro-5-methylphenol

-

(S)-3-chloropropane-1,2-diol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Light petroleum ether

Procedure:

-

A solution of NaOH (0.38 g, 9.4 mmol) in water (3 mL) was added to a solution of 2-chloro-5-methylphenol (1.07 g, 7.5 mmol) in ethanol (5 mL).

-

The resulting mixture was stirred and heated under reflux for 3 hours.

-

A solution of (S)-3-chloropropane-1,2-diol (1 g, 9.1 mmol) in ethanol (5 mL) was then added dropwise.

-

The mixture was further stirred and heated at reflux for 15 hours.

-

After cooling, the volume of the resulting mixture was reduced to approximately one-third of its original volume.

-

Water (5 mL) was added, and the product was extracted with EtOAc (4 x 40 mL).

-

The combined organic layers were dried over MgSO4, and the solvent was removed under reduced pressure.

-

The crude diol was purified by recrystallization from a mixture of light petroleum ether and EtOAc (5:1).

Biological Activity

There is limited publicly available information on the specific biological activity or signaling pathways associated with this compound itself. Its primary relevance is as a process impurity in the manufacturing of Metaxalone.[3] However, studies on analogous propanediol derivatives have been conducted. For instance, 3-(phenylamino)propane-1,2-diol has been studied for its biotransformation and clearance in mice.[5]

Part 2: 5-Amino-1H-pyrazole-4-carbonitrile and Its Derivatives

5-amino-1H-pyrazole-4-carbonitrile serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Chemical Structure and Properties of the Core Scaffold

Chemical Structure:

The physicochemical properties of the parent compound, 5-amino-1H-pyrazole-4-carbonitrile, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H4N4 | |

| Molecular Weight | 108.10 g/mol | |

| CAS Number | 16617-46-2 | |

| IUPAC Name | 5-amino-1H-pyrazole-4-carbonitrile | |

| Synonyms | 5-Amino-4-cyanopyrazole |

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A common synthetic route to this class of compounds is the condensation reaction of aryl hydrazines with (ethoxymethylene)malononitrile.[6]

Experimental Protocol: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles [6]

Materials:

-

Aryl hydrazine (1.2 mmol)

-

(ethoxymethylene)malononitrile (1.2 mmol)

-

Absolute ethanol (2 mL)

-

Ethyl acetate

-

Water

Procedure:

-

Aryl hydrazine was dissolved in absolute ethanol under a nitrogen atmosphere with magnetic stirring in a 25 mL glass reactor.

-

(ethoxymethylene)malononitrile was added slowly to the solution.

-

The reaction mixture was heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (30 mL).

-

The organic layer was dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography.

Workflow for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Caption: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Biological Activities and Signaling Pathways

Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have demonstrated a broad spectrum of pharmacological activities.

1. Anti-inflammatory and Antinociceptive Activity:

Certain pyrazole analogs exhibit anti-inflammatory and antinociceptive effects.[7] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Additionally, activation of opioid receptors and blockage of acid-sensing ion channels have been implicated in the antinociceptive effects of some pyrazole derivatives.[7]

Signaling Pathway for COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole analogs.

2. Monoamine Oxidase (MAO) Inhibition:

Some pyrazole analogs have shown inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-A.[7] MAO-A is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression.[7]

3. Antimicrobial Activity:

Various derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species.[8] The exact mechanisms of action are diverse and depend on the specific chemical structure of the derivative.

Experimental Protocol: Evaluation of Antimicrobial Activity

A general protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is described below, based on standard methods.[8]

Materials:

-

Synthesized pyrazole derivatives

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure for MIC Determination:

-

A stock solution of each pyrazole derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in a 96-well plate.

-

A standardized inoculum of the microbial suspension is added to each well.

-

Positive (microbes and medium) and negative (medium only) controls are included.

-

The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure for MBC Determination:

-

A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto agar plates.

-

The plates are incubated under appropriate conditions.

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.

4. Insecticidal Activity:

Certain 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives have shown insecticidal properties.[9] The well-known insecticide Fipronil is also an aryl pyrazole, highlighting the potential of this chemical class in crop protection.[9]

References

- 1. 59365-66-1 | this compound [jayfinechem.com]

- 2. Buy (2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol | 61248-74-6 [smolecule.com]

- 3. Metaxalone Impurity A | CAS.59365-66-1 [chemicea.com]

- 4. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol [mdpi.com]

- 5. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Potential Pharmacological Profile of Dimethylphenoxy Propanediol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological profile of dimethylphenoxy propanediol derivatives. The document delves into their known and potential therapeutic activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Dimethylphenoxy propanediol derivatives are a class of chemical compounds with a core structure consisting of a propanediol moiety linked to a dimethylphenoxy group. This chemical scaffold has given rise to compounds with a range of pharmacological activities, most notably as muscle relaxants and expectorants. The substitution pattern on the phenoxy ring and modifications to the propanediol backbone can significantly influence the pharmacological profile of these derivatives, leading to a spectrum of biological effects. This guide will explore the key pharmacological activities, underlying mechanisms, and the experimental methodologies used to characterize these compounds.

Core Pharmacological Activities

The primary pharmacological activities associated with dimethylphenoxy propanediol derivatives are skeletal muscle relaxation, expectorant effects, and potential N-methyl-D-aspartate (NMDA) receptor antagonism.

Skeletal Muscle Relaxant Activity

Certain dimethylphenoxy propanediol derivatives, such as mephenesin and its analogues, act as centrally-acting skeletal muscle relaxants.[1] These compounds are thought to inhibit polysynaptic reflex arcs in the spinal cord and brainstem, leading to a reduction in muscle hypertonicity without causing significant sedation at therapeutic doses.

Expectorant Activity

Guaifenesin, a well-known derivative, is widely used as an expectorant.[2][3] Its mechanism of action is believed to involve the stimulation of gastrointestinal vagal afferents, which triggers a reflex increase in the secretion of airway fluids. This action helps to thin and loosen mucus, facilitating its removal from the respiratory tract.

NMDA Receptor Antagonism

There is emerging evidence suggesting that some dimethylphenoxy propanediol derivatives may possess NMDA receptor antagonist properties. This activity is of significant interest due to its potential implications in conditions characterized by neuronal hyperexcitability. Mephenesin, for instance, has been suggested to have NMDA-blocking activity.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for representative dimethylphenoxy propanediol derivatives. The data is compiled from various in vitro and in vivo studies and is intended to provide a comparative overview of their potency and efficacy.

| Compound | Target/Assay | Value | Units | Reference |

| Mephenesin | Reduction in polysynaptic flexor reflexes (cat) | 95% reduction | % | [4] |

| Reduction in ventral root potentials (cat) | ~50% reduction | % | [4] | |

| Guaifenesin | LOD (RP-HPLC) | 0.597 | µg/ml | [5] |

| LOQ (RP-HPLC) | 1.991 | µg/ml | [5] | |

| Guaifenesin Maleate Prodrug | Hydrolysis t1/2 (1N HCl) | 2.01 | hours | |

| Guaifenesin Succinate Prodrug | Hydrolysis t1/2 (1N HCl) | 7.03 | hours | |

| Guaifenesin Glutarate Prodrug | Hydrolysis t1/2 (1N HCl) | 7.17 | hours | |

| MK-801 (Reference NMDA Antagonist) | Rescue of glutamate-induced cell death (HESC-derived neurons) | - | - | [6] |

| Ambroxol (Reference Expectorant) | Increase in phenol red secretion (mice) | - | - | [4] |

| Diazepam (Reference Muscle Relaxant) | Rota-rod test (mice) | - | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of dimethylphenoxy propanediol derivatives.

In Vivo Assessment of Skeletal Muscle Relaxant Activity: The Rota-rod Test

The Rota-rod test is a standard behavioral assay to assess motor coordination and the muscle relaxant effects of drugs in rodents.

Principle: A rodent is placed on a rotating rod. The ability of the animal to remain on the rod is a measure of its motor coordination and muscle strength. A drug with muscle relaxant properties will decrease the time the animal can stay on the rotating rod.[7]

Apparatus:

-

Rota-rod apparatus with a rotating rod (e.g., 2.5 cm in diameter for mice) with adjustable speed.[7]

Animal Model:

-

Mice (e.g., 20-30 g) are commonly used.[8]

Procedure:

-

Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Training (optional but recommended): Train the mice on the Rota-rod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 1-5 minutes) for 1-3 days prior to the experiment to establish a baseline performance.

-

Baseline Measurement: On the day of the experiment, place each mouse on the Rota-rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[9] Record the latency to fall for each mouse. This serves as the pre-drug baseline.

-

Drug Administration: Administer the test compound (dimethylphenoxy propanediol derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard reference drug, such as diazepam (e.g., 4 mg/kg, i.p.), should also be used.[7][8]

-

Post-Drug Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the accelerating Rota-rod and record the latency to fall.[7]

-

Data Analysis: Compare the post-drug latency to fall with the pre-drug baseline for each group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.

Workflow for Rota-rod Test

Caption: Workflow of the Rota-rod test for muscle relaxant activity.

In Vivo Evaluation of Expectorant Activity: Phenol Red Secretion Assay in Mice

This assay indirectly measures the stimulation of respiratory tract fluid secretion by quantifying the amount of a systemically administered dye that is secreted into the airways.

Principle: Phenol red, when administered intraperitoneally, is absorbed into the bloodstream and subsequently secreted by the submucosal glands in the trachea. An increase in the amount of phenol red in the bronchoalveolar lavage fluid (BALF) indicates an increase in respiratory tract secretion, which is a hallmark of expectorant activity.[4][10]

Animal Model:

-

Mice are typically used.

Procedure:

-

Animal Groups: Divide the mice into several groups: a control group (vehicle), a positive control group (e.g., ambroxol 30-120 mg/kg or guaifenesin 100 mg/kg), and test groups receiving different doses of the dimethylphenoxy propanediol derivative.[4]

-

Drug Administration: Administer the test compounds, vehicle, or positive control orally.

-

Phenol Red Administration: After a specific time (e.g., 30 minutes) following drug administration, inject a solution of phenol red (e.g., 500 mg/kg of a 1.25% w/v suspension) intraperitoneally into each mouse.[4]

-

Euthanasia and Tracheal Lavage: After a set time (e.g., 30 minutes) following phenol red injection, euthanize the mice. Expose the trachea and perform a bronchoalveolar lavage by instilling and then withdrawing a known volume of saline (e.g., 1 mL).

-

Sample Processing: Centrifuge the collected BALF to remove any cells. To the supernatant, add a small amount of 1M NaOH to stabilize the color of the phenol red.[4]

-

Quantification: Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 546 nm) using a spectrophotometer.

-

Data Analysis: Compare the amount of phenol red in the BALF of the test groups to the control group. A significant increase indicates expectorant activity.

Workflow for Phenol Red Secretion Assay

Caption: Workflow of the phenol red secretion assay for expectorant activity.

In Vitro Assessment of NMDA Receptor Antagonism: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

Principle: The NMDA receptor has specific binding sites for its ligands. A radiolabeled antagonist (e.g., [³H]MK-801) is incubated with a preparation of cell membranes containing NMDA receptors. The amount of radioactivity bound to the membranes is measured. If a test compound is an NMDA receptor antagonist, it will compete with the radioligand for the binding site, resulting in a decrease in the measured radioactivity.

Materials:

-

Membrane Preparation: Synaptic membranes prepared from a specific brain region rich in NMDA receptors (e.g., rat cerebral cortex or hippocampus).

-

Radioligand: A tritiated NMDA receptor antagonist, such as [³H]MK-801.

-

Assay Buffer: e.g., Tris-HCl buffer.

-

Test Compounds: Dimethylphenoxy propanediol derivatives at various concentrations.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptic membrane fraction.

-

Assay Setup: In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801, for non-specific binding), or the test compound at varying concentrations.

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Workflow for NMDA Receptor Binding Assay

Caption: Workflow of the in vitro NMDA receptor binding assay.

Signaling Pathways

Gastro-Pulmonary Reflex in Expectorant Action

The expectorant effect of guaifenesin is thought to be mediated by the gastro-pulmonary reflex. This reflex involves the stimulation of vagal afferent nerves in the gastric mucosa, which in turn leads to a reflex stimulation of secretion from the submucosal glands in the respiratory tract.

Caption: The Gastro-Pulmonary Reflex Pathway.

Mechanism of NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission. They are unique in that their activation requires both the binding of glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). Uncompetitive NMDA receptor antagonists, like MK-801, block the ion channel pore when it is in the open state.[9]

Caption: Mechanism of Uncompetitive NMDA Receptor Antagonism.

Conclusion and Future Directions

Dimethylphenoxy propanediol derivatives represent a versatile class of compounds with established and potential therapeutic applications. While the muscle relaxant and expectorant properties of specific derivatives are well-documented, the exploration of their NMDA receptor antagonist activity and other potential pharmacological effects is an area ripe for further investigation.

Future research should focus on:

-

Synthesis and Screening of Novel Derivatives: A systematic approach to synthesize and screen a wider range of derivatives will be crucial to understand the structure-activity relationships and to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Comprehensive Pharmacological Profiling: Utilizing a battery of in vitro and in vivo assays to profile novel derivatives against a broader range of biological targets will help to uncover new therapeutic opportunities.

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to fully understand the molecular interactions and signaling pathways through which these compounds exert their effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the pharmacological potential of dimethylphenoxy propanediol derivatives. The provided experimental protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Investigating the biological activity of phenoxy propanediol isomers

An In-Depth Technical Guide to Investigating the Biological Activity of Phenoxy Propanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxy propanediol and its structural isomers represent a class of compounds with potential therapeutic applications, yet a comprehensive understanding of their comparative biological activities remains elusive. The most well-studied isomer, 3-(2-methoxyphenoxy)-1,2-propanediol (guaifenesin), is widely used as an expectorant and has demonstrated muscle relaxant properties, possibly mediated through N-methyl-D-aspartate (NMDA) receptor antagonism. However, a significant knowledge gap exists regarding the activities of its ortho-, meta-, and para-isomers, as well as their respective R- and S-enantiomers. This technical guide provides a framework for the systematic investigation of phenoxy propanediol isomers. It consolidates the limited available data, outlines detailed experimental protocols for a tiered screening approach—from in vitro cytotoxicity and target-based assays to in vivo functional assessments—and proposes a hypothetical signaling pathway for its CNS effects. By presenting a clear roadmap for research, this document aims to facilitate a deeper understanding of the structure-activity relationships within this chemical class and unlock its full therapeutic potential.

Introduction to Phenoxy Propanediol Isomers

Phenoxy propanediol is an aromatic ether alcohol with a molecular structure that allows for various isomers. These isomers arise from the substitution pattern on the phenoxy ring (ortho-, meta-, para-) and the stereochemistry at the chiral carbon in the propanediol moiety (R- and S-enantiomers). The most prominent member of this family is guaifenesin, the ortho-methoxy substituted isomer, known for its expectorant effects and potential as a centrally acting muscle relaxant.[1] Emerging evidence suggests that guaifenesin and its structural relatives may exert their effects through modulation of the NMDA receptor, a critical target in neuroscience.[1][2][3]

Despite the widespread use of guaifenesin, there is a notable scarcity of publicly available, direct comparative studies on the biological activities of the various phenoxy propanediol isomers.[1] It is well-established in pharmacology that subtle changes in isomeric structure can lead to significant differences in potency, efficacy, receptor selectivity, and safety profiles.[4] This guide outlines a comprehensive strategy for the synthesis and comparative biological evaluation of phenoxy propanediol isomers.

Current State of Knowledge: Quantitative Data

The available quantitative data is largely confined to the generic 3-phenoxy-1,2-propanediol and its well-known derivative, guaifenesin. Direct comparative data between isomers is not available in the literature.

Table 1: Acute Toxicity Data for 3-Phenoxy-1,2-propanediol

| Species | Route of Administration | LD50 Value | Effects Noted | Reference |

| Mammal (unspecified) | Oral | > 5000 mg/kg | - | [5][6] |

| Mouse | Intraperitoneal | 1240 mg/kg | Flaccid paralysis, muscle weakness | [5][6] |

| Mouse | Oral | 2650 mg/kg | Respiratory depression, altered sleep time, flaccid paralysis | [5][6] |

| Mouse | Subcutaneous | 920 mg/kg | Smooth muscle relaxant | [5] |

| Rat | Oral | > 500 mg/kg | - | [5][6] |

Table 2: Pharmacokinetic Parameters of Guaifenesin (Single Oral Dose)

| Population | Dose | Tmax (Median) | t1/2,z (Mean) | Reference |

| Adults | 600 - 1200 mg | ~0.7 hours | ~0.8 hours | [7][8] |

| Children (2-17 yrs) | 100 - 400 mg | 0.5 hours | ~1 hour | [8][9] |

Proposed Investigational Framework

A systematic evaluation of phenoxy propanediol isomers is necessary to elucidate their structure-activity relationships (SAR). The following workflow is proposed.

Chemical Synthesis

The synthesis of ortho-, meta-, and para- phenoxy propanediol isomers can be achieved through standard ether synthesis, such as the Williamson ether synthesis, by reacting the corresponding phenol (e.g., o-methoxyphenol, m-methoxyphenol) with a suitable three-carbon epoxide or halohydrin (e.g., glycidol, 3-chloro-1,2-propanediol). Chiral synthesis or separation via chiral chromatography would be required to isolate the individual R- and S-enantiomers.

Experimental Protocols: In Vitro Evaluation

This assay serves as an initial screen to determine the general toxicity of the isomers on living cells, establishing a concentration range for subsequent functional assays.

-

Principle : The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[11]

-

Protocol :

-

Cell Plating : Seed a suitable cell line (e.g., HEK293, SH-SY5Y) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of each phenoxy propanediol isomer in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.

-

Incubation : Incubate the plates for 24-48 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Presentation :

Table 3: Template for In Vitro Cytotoxicity Data (IC50)

Isomer IC50 (µM) on HEK293 Cells IC50 (µM) on SH-SY5Y Cells o-isomer (R) o-isomer (S) m-isomer (R) m-isomer (S) p-isomer (R) | p-isomer (S) | | |

This assay determines if the isomers can block the ion flux mediated by the NMDA receptor upon activation by its co-agonists, glutamate and glycine.

-

Principle : NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. This assay uses a calcium-sensitive fluorescent dye that is loaded into the cells.[6] When the NMDA receptor channel opens upon agonist stimulation, Ca²⁺ flows into the cell, binds to the dye, and causes an increase in fluorescence. An antagonist will block this channel, preventing the influx of Ca²⁺ and thus inhibiting the fluorescence increase.[6][12]

-

Protocol :

-

Cell Culture : Use a cell line stably expressing NMDA receptor subunits (e.g., HEK293-NR1/NR2A). Plate cells in a 384-well plate.[6]

-

Dye Loading : Load cells with a calcium-sensitive dye (e.g., Calcium 6) by incubating them in a buffer containing the dye for 2 hours at 37°C.[12]

-

Compound Incubation : Wash the cells and add assay buffer containing various concentrations of the test isomers or a known antagonist (e.g., MK-801) as a positive control.

-

Agonist Stimulation & Reading : Use a kinetic plate reader (e.g., FDSS) to measure baseline fluorescence. Inject a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine) into the wells.[13]

-

Data Acquisition : Continue to measure fluorescence intensity for 3-5 minutes to capture the peak calcium influx.

-

-

Signaling Pathway Diagram :

This assay is a critical part of preclinical safety assessment, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[14]

-

Principle : The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. This assay uses the whole-cell patch-clamp technique to directly measure the ionic current flowing through hERG channels in cells stably expressing the channel.[14][15] A test compound's ability to block this current is quantified.

-

Protocol :

-

Cell Preparation : Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension.

-

Patch-Clamp Recording : Perform whole-cell voltage-clamp recordings, either manually or using an automated system (e.g., QPatch, SyncroPatch).[4][14]

-

Voltage Protocol : Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the characteristic "tail current," which is the primary endpoint for assessing hERG block.[14]

-

Compound Application : After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test isomer.

-

Data Acquisition : Record the tail current at each concentration and compare it to the baseline to calculate the percentage of inhibition.

-

-

Data Presentation :

Table 4: Template for hERG Channel Inhibition Data (IC50)

Isomer hERG IC50 (µM) o-isomer (R) o-isomer (S) m-isomer (R) m-isomer (S) p-isomer (R) p-isomer (S) | Positive Control (e.g., E-4031) | |

Experimental Protocol: In Vivo Evaluation

This is a standard behavioral test to assess motor coordination and is widely used to screen for centrally acting muscle relaxant effects.[16]

-

Principle : A rodent is placed on a rotating rod. The time the animal is able to maintain its balance and remain on the rod (latency to fall) is measured. Drugs that cause muscle relaxation or impair motor coordination will decrease this time.[17]

-

Protocol :

-

Animal Acclimation : Acclimate mice (e.g., Swiss albino, 20-30g) to the laboratory conditions.

-

Training : Train the animals on the rotarod apparatus (rotating at a fixed speed, e.g., 20-25 rpm) for 3-5 minutes until they can consistently remain on the rod.[17][18]

-

Baseline Measurement : Record the latency to fall for each animal before drug administration.

-

Drug Administration : Administer the test isomers via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., Diazepam, 4 mg/kg).[17]

-

Post-Treatment Test : At a specified time post-administration (e.g., 30 minutes), place the animals back on the rotarod and record their latency to fall.

-

-

Data Presentation :

Table 5: Template for Rotarod Test Data

Isomer Dose (mg/kg) Mean Latency to Fall (seconds) % Decrease from Baseline Vehicle Control - Positive Control (Diazepam) 4 o-isomer (racemic) 50 100 m-isomer (racemic) 50 100 p-isomer (racemic) 50 | | 100 | | |

Conclusion and Future Directions

The biological activity of phenoxy propanediol isomers is a significantly under-researched area. While guaifenesin provides a starting point with its known muscle relaxant and potential NMDA receptor-modulating activities, a systematic, head-to-head comparison of all positional isomers and enantiomers is crucial for a complete understanding. The investigational framework proposed in this guide—encompassing synthesis, in vitro screening for cytotoxicity, target engagement, and cardiac safety, followed by in vivo functional assessment—provides a rigorous pathway for researchers.

The resulting data will be invaluable for establishing clear structure-activity relationships, potentially identifying isomers with improved potency, selectivity, or safety profiles. Such studies could pave the way for the development of novel therapeutics for conditions involving muscle spasticity, certain types of seizures, or other neurological disorders where NMDA receptor modulation is beneficial.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]

- 8. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

- 13. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. hERG potassium channel assay. [bio-protocol.org]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. scribd.com [scribd.com]

- 18. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

Synthesis of Novel Derivatives from 3-(3,5-Dimethylphenoxy)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the core chemical scaffold, 3-(3,5-Dimethylphenoxy)propane-1,2-diol. This document outlines potential synthetic pathways for the creation of new ether, ester, and carbamate derivatives, providing detailed, albeit exemplary, experimental protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new chemical entities for therapeutic applications. The biological significance of related phenoxy-propanediol compounds, particularly in the realm of anti-inflammatory and anticancer research, underscores the potential of this chemical class.

Core Compound Profile

Compound Name: this compound CAS Number: 59365-66-1 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Structure:

This starting material is a versatile building block for the synthesis of a variety of derivatives due to the presence of primary and secondary hydroxyl groups.

Proposed Synthetic Pathways and Derivatives

The derivatization of this compound can be primarily achieved through reactions targeting its hydroxyl groups. The main classes of derivatives explored in this guide are ethers, esters, and carbamates.

Ether Derivatives

The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups followed by reaction with an alkyl halide.

Ester Derivatives

Esterification can be carried out by reacting the diol with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Both chemical and enzymatic methods are viable.

Carbamate Derivatives

Carbamates can be synthesized by reacting the diol with isocyanates or by a two-step process involving the formation of a chloroformate intermediate followed by reaction with an amine.

Data Presentation: Potential Novel Derivatives

The following tables summarize potential novel derivatives that can be synthesized from this compound, along with their hypothetical properties.

Table 1: Potential Ether Derivatives

| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |

| 3-(3,5-Dimethylphenoxy)-1-methoxypropane-2-ol | -CH₃ | C₁₂H₁₈O₃ | 210.27 | Chemical Intermediate |

| 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol | -CH₂C₆H₅ | C₁₈H₂₂O₃ | 286.37 | Drug Precursor |

| 1-Allyloxy-3-(3,5-dimethylphenoxy)propan-2-ol | -CH₂CH=CH₂ | C₁₄H₂₀O₃ | 236.31 | Polymer Building Block |

Table 2: Potential Ester Derivatives

| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |

| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate | -COCH₃ | C₁₃H₁₈O₄ | 238.28 | Pro-drug |

| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl benzoate | -COC₆H₅ | C₁₈H₂₀O₄ | 300.35 | Bioactive Compound |

| 3-(3,5-Dimethylphenoxy)-1,2-diyl diacetate | Di-acetate | C₁₅H₂₀O₅ | 280.32 | Chemical Intermediate |

Table 3: Potential Carbamate Derivatives

| Derivative Name | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Potential Application |

| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate | -CONHCH₃ | C₁₃H₁₉NO₄ | 253.29 | Pharmaceutical Agent |

| 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl phenylcarbamate | -CONHC₆H₅ | C₁₈H₂₁NO₄ | 315.36 | Bioactive Compound |

| 3-(3,5-Dimethylphenoxy)-1,2-diyl bis(ethylcarbamate) | Di-ethylcarbamate | C₁₇H₂₆N₂O₅ | 354.40 | Cross-linking Agent |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of the core compound and its derivatives. These protocols are based on established chemical principles and analogous syntheses of similar compounds.

Synthesis of this compound

This procedure is adapted from the synthesis of a structurally related compound, 3-(2-chloro-5-methylphenoxy)propane-1,2-diol[1][2].

Reaction Scheme:

3,5-Dimethylphenol + 3-Chloropropane-1,2-diol → this compound

Materials:

-

3,5-Dimethylphenol

-

(Racemic or Chiral) 3-Chloropropane-1,2-diol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

Procedure:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in ethanol, add a solution of NaOH (1.2 eq) in water.

-

Heat the resulting mixture to reflux and stir for 3 hours.

-

Add a solution of 3-chloropropane-1,2-diol (1.1 eq) in ethanol dropwise to the refluxing mixture.

-

Continue to heat at reflux for 15 hours.

-

After cooling to room temperature, reduce the volume of the mixture by approximately two-thirds using a rotary evaporator.

-

Add water to the concentrated mixture and extract with ethyl acetate (4 x volume of water).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude diol by recrystallization from a petroleum ether/ethyl acetate mixture.

Synthesis of Ether Derivatives (Exemplary: 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol)

Reaction Scheme:

This compound + Benzyl Bromide → 1-Benzyloxy-3-(3,5-dimethylphenoxy)propan-2-ol

Materials:

-

This compound

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl Bromide

-

Ammonium Chloride (NH₄Cl) solution (saturated)

-

Diethyl Ether

-

Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives (Exemplary: 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate)

Reaction Scheme:

This compound + Acetyl Chloride → 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl acetate

Materials:

-

This compound

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Acetyl Chloride

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flask cooled to 0 °C.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude ester by flash column chromatography.

Synthesis of Carbamate Derivatives (Exemplary: 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate)

Reaction Scheme:

This compound + Methyl Isocyanate → 3-(3,5-Dimethylphenoxy)-2-hydroxypropyl methylcarbamate

Materials:

-

This compound

-

Methyl Isocyanate

-

Anhydrous Toluene

-

Dibutyltin Dilaurate (catalyst)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of dibutyltin dilaurate.

-

Heat the mixture to 60 °C.

-

Add methyl isocyanate (1.1 eq) dropwise.

-

Maintain the reaction at 60 °C and stir for 12-18 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of novel derivatives.

Potential Signaling Pathway Inhibition

Many phenoxy-based compounds exhibit anti-inflammatory properties by inhibiting key signaling pathways. For instance, a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has been shown to suppress inflammatory responses by inhibiting pathways such as NF-κB[3]. The cyclooxygenase (COX) enzymes are also common targets for anti-inflammatory drugs.

Caption: Hypothesized inhibition of the COX pathway by novel derivatives.

This guide provides a framework for the synthesis and potential biological evaluation of novel derivatives of this compound. The provided protocols and data serve as a starting point for further research and development in this promising area of medicinal chemistry.

References

- 1. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]

- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Allyloxy-1,2-propanediol 99 123-34-2 [sigmaaldrich.com]

The Role of 3-(3,5-Dimethylphenoxy)propane-1,2-diol as a Metaxalone Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylphenoxy)propane-1,2-diol, a known process impurity of the skeletal muscle relaxant, metaxalone. The document details its origin, synthesis, and analytical detection methodologies. Furthermore, it discusses the regulatory landscape concerning impurity control and delves into the known signaling pathways of metaxalone, offering context for the importance of purity in the final drug product. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of metaxalone.

Introduction to Metaxalone and its Impurities

Metaxalone, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic effect is primarily attributed to its general depression of the central nervous system.[2][3] The purity of the active pharmaceutical ingredient (API) is a critical attribute that ensures the safety and efficacy of the final drug product.

During the synthesis of metaxalone, various impurities can be generated. These can be process-related impurities, such as unreacted starting materials, intermediates, and by-products, or degradation products that form during storage.[4] One of the key process-related impurities is this compound, often designated as Metaxalone Impurity A.[5][6] Understanding the formation, detection, and control of this impurity is paramount for ensuring the quality of metaxalone.

Profile of this compound (Metaxalone Impurity A)

This compound is a key intermediate in one of the synthetic routes for metaxalone.[7] Its presence in the final drug substance indicates an incomplete reaction or inadequate purification.

| Parameter | Value | Reference |

| Chemical Name | This compound | [8] |

| Synonyms | Metaxalone Impurity A, 3-(3,5-Dimethylphenoxy)-1,2-propanediol | [5][6] |

| CAS Number | 59365-66-1 | [5] |

| Molecular Formula | C₁₁H₁₆O₃ | [5] |

| Molecular Weight | 196.24 g/mol | [9] |

Synthesis and Formation of the Impurity

This compound is synthesized as a precursor to metaxalone. A common synthetic pathway involves the reaction of 3,5-dimethylphenol with a glycidol derivative.

A general synthesis scheme is as follows:

A mixture of 3,5-dimethylphenol and (±)-glycidol is refluxed in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.[9] The reaction is monitored for completion. After the reaction, the solvent is removed, and the resulting residue is purified, typically by silica gel column chromatography, to yield this compound as a white solid.[9]

This intermediate is then further reacted to form the final metaxalone molecule. The presence of this compound in the final API is therefore a direct result of an incomplete cyclization reaction or inefficient purification of the final product.

References

- 1. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase A inhibition by toxic concentrations of metaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. This compound | 59365-66-1 [chemicalbook.com]

An In-depth Technical Guide to 3-(3,5-Dimethylphenoxy)propane-1,2-diol: Exploring Potential in Advanced Materials

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(3,5-Dimethylphenoxy)propane-1,2-diol is primarily documented as an impurity in the synthesis of the muscle relaxant Metaxalone.[1] Its application in materials science is not yet established. This guide explores its potential applications based on the known properties of structurally similar compounds, such as other aromatic diols and glycerol ethers. The experimental protocols provided are illustrative and would require significant adaptation and validation.

Introduction

This compound is an organic compound characterized by a dimethylphenoxy group attached to a propane-1,2-diol moiety. While its primary context in scientific literature is as a chemical intermediate and an impurity in pharmaceutical manufacturing, its molecular structure suggests intriguing possibilities for its use in materials science.[1] The presence of both a rigid aromatic ring and reactive hydroxyl groups makes it a candidate for the development of novel polymers and functional materials. This document will provide an overview of its known properties and extrapolate its potential utility in the realm of materials science, supported by generalized experimental protocols and conceptual workflows.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are foundational for considering its processing and potential performance in material applications.

| Property | Value | Reference |

| CAS Number | 59365-66-1 | |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | [2] |

| Melting Point | 47-49 °C | |

| Appearance | White solid |

Potential Applications in Materials Science

The bifunctional nature of this compound, with its two hydroxyl groups, allows it to act as a monomer in polymerization reactions. The inclusion of the aromatic ring can impart desirable properties such as thermal stability, rigidity, and specific optical or mechanical characteristics to the resulting polymer.

Aromatic diols are frequently used to introduce rigidity and improve the thermal properties of polyesters and polyurethanes. The dimethylphenoxy group in this compound could serve a similar function. By reacting it with diacids or diisocyanates, novel polymers with potentially high glass transition temperatures and thermal stability could be synthesized. These materials could find applications in high-performance coatings, adhesives, and engineering plastics.

The hydroxyl groups of this compound can react with epoxy groups, making it a potential modifier for epoxy resins. Its incorporation could enhance the toughness, flexibility, and adhesion of the cured resin. Such modified epoxies could be valuable in advanced composites, electronic packaging, and industrial coatings.

Glycerol ethers, which share the propane-1,2-diol structure, are known to be effective in coating and adhesive formulations as crosslinking agents and adhesion promoters. The aromatic nature of this compound could contribute to improved chemical resistance and durability in these applications.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for how this compound could be used in material synthesis. These are based on standard methods for similar compounds and would need to be optimized.

A reported synthesis for this compound is as follows:

-

Materials: 3,5-dimethylphenol, (±)-glycidol, triethylamine, ethanol, petroleum ether, ethyl acetate.

-

Procedure:

-

A mixture of 3,5-dimethylphenol (5.00 g, 40.93 mmol), (±)-glycidol (2.72 mL, 41.01 mmol), triethylamine (0.29 mL, 2.08 mmol), and ethanol (25 mL) is heated and refluxed for approximately 7 hours.

-

Upon completion of the reaction, ethanol is removed by distillation under reduced pressure.

-

The residue is purified by silica gel column chromatography using a 25% ethyl acetate in petroleum ether solution as the eluent.

-

The final product is obtained as a white solid.

-

-

Materials: this compound, adipoyl chloride, pyridine, dichloromethane.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.96 g, 10 mmol) and pyridine (1.6 mL, 20 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in dichloromethane (20 mL) to the flask with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the resulting solution with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the polyester.

-

The polymer can then be characterized by techniques such as GPC, NMR, and DSC.

-

Visualizations

The following diagrams illustrate conceptual workflows and reactions relevant to the exploration of this compound in materials science.

Caption: General reaction scheme for polyester synthesis.

Caption: Workflow for evaluating a new material component.

Conclusion

While this compound is currently recognized for its role in pharmaceutical synthesis, its chemical structure holds untapped potential for the field of materials science. Its combination of a rigid aromatic core and reactive hydroxyl groups makes it a promising candidate for the development of new polymers and functional materials. The exploration of this and similar molecules could lead to the creation of advanced materials with tailored properties. Further research is necessary to synthesize and characterize materials incorporating this diol to validate its potential and explore its performance in various applications.

References

A Technical Guide to the Solubility of 3-(3,5-Dimethylphenoxy)propane-1,2-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals